2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide

Description

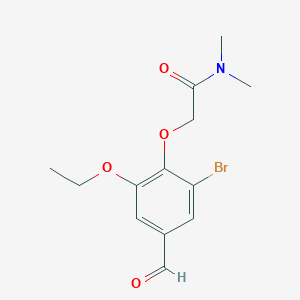

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a brominated aromatic acetamide derivative characterized by a phenoxy backbone substituted with ethoxy, bromo, and formyl groups. Its molecular formula is C₁₅H₁₉BrNO₅, with a molecular weight of 373.22 g/mol (calculated based on structural data). The compound features a dimethylacetamide moiety linked via an ether bond to a substituted phenyl ring. It is commercially available in research quantities (e.g., 1 g for $266.00) but is listed as discontinued in some supplier catalogs .

Key structural attributes include:

- Ethoxy group: Influences solubility and steric effects.

- Formyl group: Provides a reactive aldehyde site for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-4-18-11-6-9(7-16)5-10(14)13(11)19-8-12(17)15(2)3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLPYDYRJGFXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide typically involves the following steps:

Bromination: The starting material, 2-ethoxy-4-formylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.

Etherification: The brominated intermediate is then subjected to etherification with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate to form the ethoxy group.

Formylation: The formyl group is introduced through a formylation reaction, often using formic acid or a formylating agent like Vilsmeier-Haack reagent.

Acetamidation: Finally, the compound is reacted with N,N-dimethylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetic acid.

Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N,N-dimethylacetamide.

Substitution: 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide derivatives with various substituents replacing the bromo group.

Scientific Research Applications

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups can influence its reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Acetamide Derivatives

Key Comparative Analysis:

The formyl group distinguishes the target compound from analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30), which features a ketone (butyryl) instead.

Synthetic Accessibility: Compounds like 30 and 31 (from ) are synthesized via bromoacetyl bromide coupling with amines or hydroxyl precursors, achieving yields of 54–82%. In contrast, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide () is synthesized via direct amidation, emphasizing the versatility of acetamide scaffolds in accommodating diverse aryl groups .

Thermal Stability :

- The melting points of analogs range from 74–84°C (e.g., compound 32 in ), suggesting that the target compound’s thermal stability may fall within this range if crystallinity is comparable .

The triazolopyridine derivative () exemplifies how heterocyclic incorporation can modulate target selectivity, a strategy applicable to the phenyl backbone of the target compound .

Critical Notes and Limitations

- Synthetic Challenges : High-yield synthesis (≥80%) is achievable for simpler analogs (e.g., compound 30, ), but the target’s formyl group may necessitate protective-group strategies to prevent side reactions.

Biological Activity

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide, a compound with the CAS number 732291-89-3, is a derivative of N,N-dimethylacetamide (DMAC) that has garnered interest due to its potential biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and relevant case studies.

- Molecular Formula : C13H16BrNO4

- Molecular Weight : 330.17 g/mol

- Purity : >95% (as per supplier data)

Structure

The compound features a bromo-substituted phenoxy group linked to an acetamide moiety, which may influence its biological interactions and activities.

Pharmacological Properties

- Antioxidant Activity : Research indicates that similar compounds with phenolic structures exhibit antioxidant properties, suggesting potential for 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide to mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds with similar structural motifs have shown promise in reducing inflammation by modulating inflammatory cytokines and pathways. This could be relevant for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of DMAC possess antimicrobial properties. The presence of the bromo and ethoxy groups may enhance this activity, warranting further investigation.

Toxicological Data

The safety profile of DMAC is well-documented, with various studies providing insights into its toxicity:

- Acute Toxicity : The dermal LD50 for DMAC ranges from 2100 mg/kg to 9600 mg/kg in animal models, indicating moderate toxicity upon exposure .

- Chronic Exposure Effects : Long-term exposure studies have shown potential hepatotoxicity and developmental toxicity at high concentrations. Notably, NOAEL values have been established at 300 mg/kg for oral administration in rats .

Case Studies

- Occupational Exposure : A study involving workers exposed to DMAC in acrylic fiber production revealed significant urinary concentrations of DMAC and its metabolite N-methylacetamide (NMA), indicating high dermal absorption rates . This highlights the need for monitoring and protective measures in occupational settings.

- Developmental Toxicity Study : In a controlled study, rats exposed to DMAC demonstrated teratogenic effects at high doses, including cardiovascular malformations, emphasizing the importance of evaluating developmental risks associated with exposure to compounds like 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for preparing 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide?

The synthesis of structurally related acetamides typically involves multi-step reactions starting from substituted phenols. For example, substituted phenols are first functionalized via halogenation or formylation, followed by coupling with acetamide derivatives. A common approach involves reacting brominated ethoxy-phenol intermediates with N,N-dimethylacetamide precursors under nucleophilic aromatic substitution conditions. Reaction optimization may include temperature control (e.g., 60–80°C), use of polar aprotic solvents (e.g., DMF), and catalysts such as potassium carbonate .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

- X-ray crystallography : Resolves molecular geometry and confirms substituent positioning, as demonstrated for analogous bromophenylacetamides .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., ethoxy, formyl) and confirm dimethylacetamide connectivity.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.

- HPLC with UV detection : Quantifies purity and monitors degradation products during stability studies .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

Environmental fate studies should follow protocols outlined in projects like INCHEMBIOL (), which evaluate abiotic/biotic transformations. Key steps:

- Hydrolysis studies : Expose the compound to buffers at varying pH (3–9) and analyze degradation products via LC-MS.

- Photodegradation assays : Use simulated sunlight (e.g., UV lamps) to assess photostability.

- Microbial degradation : Incubate with soil or activated sludge and track metabolite formation .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of brominated acetamides be mitigated?

Low yields (e.g., 2–5% in ) often arise from steric hindrance or side reactions. Optimization strategies:

Q. How should researchers address contradictory data in biological activity studies of this compound?

Discrepancies may arise from assay variability or impurities. Methodological solutions:

- Replicate experiments : Use ≥3 biological replicates and statistical tools (e.g., ANOVA) to validate results.

- Impurity profiling : Compare batch-to-batch purity via HPLC and correlate with activity data.

- Orthogonal assays : Confirm activity using both in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) models .

Q. What computational methods predict structure-activity relationships (SAR) for brominated acetamides?

Combine:

- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina).

- QSAR modeling : Train models on datasets of analogous compounds (e.g., derivatives) to correlate substituents (e.g., bromo, ethoxy) with bioactivity.

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to rationalize reactivity .

Q. How can the ecological risks of this compound be evaluated in non-target organisms?

Follow tiered risk assessment frameworks:

- Acute toxicity testing : Use model organisms (e.g., Daphnia magna) to determine LC values.

- Chronic exposure studies : Assess reproductive or developmental impacts over multiple generations.

- Bioaccumulation assays : Measure log to estimate environmental persistence .

Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions (Adapted from )

| Step | Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromo-6-ethoxy-4-formylphenol | Bromination (HBr, HO), 60°C | 65–70 |

| 2 | Acetamide coupling | KCO, DMF, 80°C | 40–45 |

Table 2. Analytical Parameters for Purity Assessment ()

| Technique | Parameters | Detection Limit |

|---|---|---|

| HPLC-UV | C18 column, 254 nm, acetonitrile/water (70:30) | 0.1 μg/mL |

| HRMS | ESI+, resolution 30,000 | 1 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.